![molecular formula C11H11Cl4N3O2 B2923503 N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide CAS No. 1311572-60-7](/img/structure/B2923503.png)
N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research to study various cellular processes. TPCA-1 has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune response, inflammation, and cell survival.
作用機序
N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide inhibits the activity of NF-κB by binding to the IKKβ kinase, which is a critical component of the NF-κB signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the accumulation of IκBα and the inhibition of NF-κB activity.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines in macrophages. This compound has also been shown to inhibit the proliferation and survival of cancer cells by inhibiting NF-κB-mediated signaling pathways. In addition, this compound has been shown to enhance the efficacy of chemotherapy in cancer cells by inhibiting NF-κB-mediated drug resistance.
実験室実験の利点と制限
One advantage of using N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide in lab experiments is its specificity for IKKβ, which allows for the selective inhibition of NF-κB activity. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the use of N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide in scientific research. One potential application is in the study of the role of NF-κB in neuroinflammation and neurodegenerative diseases. This compound has also been shown to have anti-viral activity by inhibiting NF-κB-mediated signaling pathways, which suggests that it may have potential as an antiviral agent. In addition, this compound has been shown to enhance the efficacy of immunotherapy in cancer cells by inhibiting NF-κB-mediated drug resistance, which suggests that it may have potential as a combination therapy with immunotherapy.
合成法
N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide can be synthesized using a multi-step process starting from 2-chloro-3,4,5,6-tetrafluoropyridine. The first step involves the reaction of 2-chloro-3,4,5,6-tetrafluoropyridine with potassium tert-butoxide to form the corresponding pyridine salt. This is followed by the reaction of the pyridine salt with N,N-diisopropylcarbodiimide (DIC) and formamide to form the formamido intermediate. The final step involves the reaction of the formamido intermediate with N-isopropylacrylamide in the presence of triethylamine to form this compound.
科学的研究の応用
N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide has been used in various scientific research studies to investigate the role of NF-κB in different cellular processes. For example, this compound has been shown to inhibit the expression of pro-inflammatory cytokines in macrophages, which suggests that NF-κB plays a critical role in the regulation of inflammation. This compound has also been used to study the role of NF-κB in cancer cell survival and proliferation. In addition, this compound has been shown to enhance the efficacy of chemotherapy in cancer cells by inhibiting NF-κB-mediated drug resistance.
特性
IUPAC Name |
3,4,5,6-tetrachloro-N-[2-oxo-2-(propan-2-ylamino)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl4N3O2/c1-4(2)17-5(19)3-16-11(20)9-7(13)6(12)8(14)10(15)18-9/h4H,3H2,1-2H3,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXESIGISPLEECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)C1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

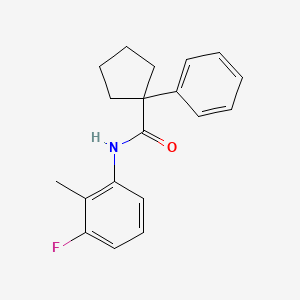
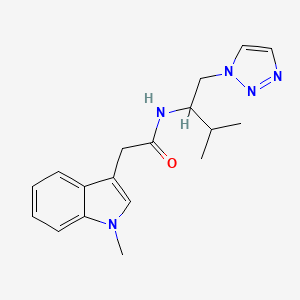
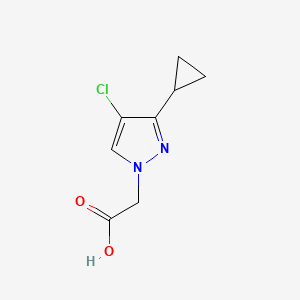
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)
![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)
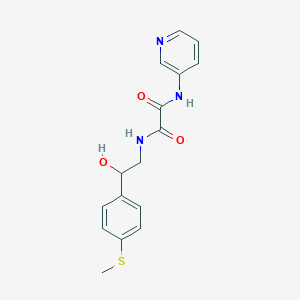
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)
![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2923433.png)
![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)

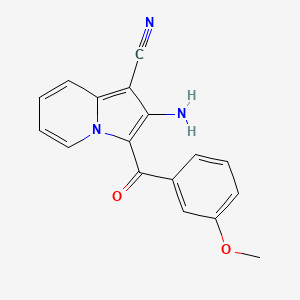
![3-[(1-benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B2923442.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-isopropoxybenzoate](/img/structure/B2923443.png)